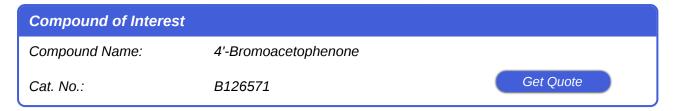


An In-depth Technical Guide to 4'Bromoacetophenone: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromoacetophenone is a key aromatic ketone that serves as a vital intermediate in the synthesis of a wide array of organic compounds. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a foundational building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and essential experimental protocols related to **4'-Bromoacetophenone**, tailored for professionals in research and development.

Chemical Structure and Identification

4'-Bromoacetophenone possesses a simple yet versatile structure, featuring a bromine atom at the para position of an acetophenone core. This substitution pattern significantly influences its reactivity and makes it a valuable precursor in various synthetic transformations.



Identifier	Value
IUPAC Name	1-(4-bromophenyl)ethanone
Synonyms	p-Bromoacetophenone, 1-Acetyl-4- bromobenzene
CAS Number	99-90-1[1]
Molecular Formula	C ₈ H ₇ BrO[1][2]
SMILES	CC(=O)c1ccc(Br)cc1[3]
InChI	1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2- 5H,1H3[3][4]
InChlKey	WYECURVXVYPVAT-UHFFFAOYSA-N[2][3][4]

Physicochemical Properties

The physical and chemical properties of **4'-Bromoacetophenone** are well-documented, providing essential data for its handling, storage, and application in chemical synthesis.

Property	Value
Molecular Weight	199.04 g/mol [1]
Appearance	White to light yellow crystalline solid[5]
Melting Point	49-51 °C (lit.)[3]
Boiling Point	255 °C (lit.)[2][5]
Density	1.64 g/cm ³ [2]
Solubility	Soluble in alcohol, ether, benzene, chloroform, and glacial acetic acid; insoluble in water.[2][5] [6]
Flash Point	>100 °C (>212 °F)[1][7]
Stability	Stable under normal conditions.[7][8]



Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4'-

Bromoacetophenone. The following tables summarize key spectral information.

¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.60	S	3H	-СН₃
7.62	d	2H	Ar-H
7.84	d	2H	Ar-H

Solvent: CDCl₃, Frequency: 500

MHz[5]

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
26.5	-CH₃
128.4	Ar-C
129.8	Ar-C
131.9	Ar-C
135.8	Ar-C
197.1	C=O
Solvent: CDCl ₃ , Frequency: 125 MHz[5]	

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment
~1680	C=O stretching
~1585	C=C aromatic ring stretching
~1260	C-C(=O)-C stretching and bending
~820	C-H out-of-plane bending (para-substitution)

Mass Spectrometry (MS)

m/z	Interpretation
198/200	Molecular ion peak (M+, due to ⁷⁹ Br and ⁸¹ Br isotopes)
183/185	[M-CH ₃] ⁺
155/157	[M-COCH ₃] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols Synthesis of 4'-Bromoacetophenone via Friedel-Crafts Acylation

The most common method for the synthesis of **4'-Bromoacetophenone** is the Friedel-Crafts acylation of bromobenzene.[9]

Materials:

- Bromobenzene
- Acetic anhydride or Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry carbon disulfide or dichloromethane (solvent)



- Hydrochloric acid (HCl)
- Ice
- Sodium hydroxide (for neutralization)
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of bromobenzene in a dry solvent (e.g., carbon disulfide) is prepared.
- Anhydrous aluminum chloride is added to the flask.
- The mixture is heated to reflux.
- Acetic anhydride or acetyl chloride is added dropwise from the dropping funnel.
- After the addition is complete, the reaction mixture is refluxed for an additional hour.[5]
- The solvent is removed by distillation.
- The reaction mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
- The crude product precipitates and is collected by filtration.

Purification of 4'-Bromoacetophenone

Recrystallization:

- The crude **4'-Bromoacetophenone** is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or methanol.[5]
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.



• The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Distillation:

• For further purification, the product can be distilled under reduced pressure. The boiling point is approximately 117°C at 7 mmHg.

Mandatory Visualizations Synthesis and Purification Workflow



Reactants: Bromobenzene Solvent: Acetic Anhydride/Acetyl Chloride Dry Carbon Disulfide or Dichloromethane Anhydrous AICI3 Friedel-Crafts Acylation (Reflux) Reaction Quenching (Ice/HCI) **Crude Product** (Precipitate) Purification , Method 1 Method 2 Recrystallization Distillation (Reduced Pressure) (e.g., Ethanol) Pure 4'-Bromoacetophenone

Synthesis and Purification of 4'-Bromoacetophenone

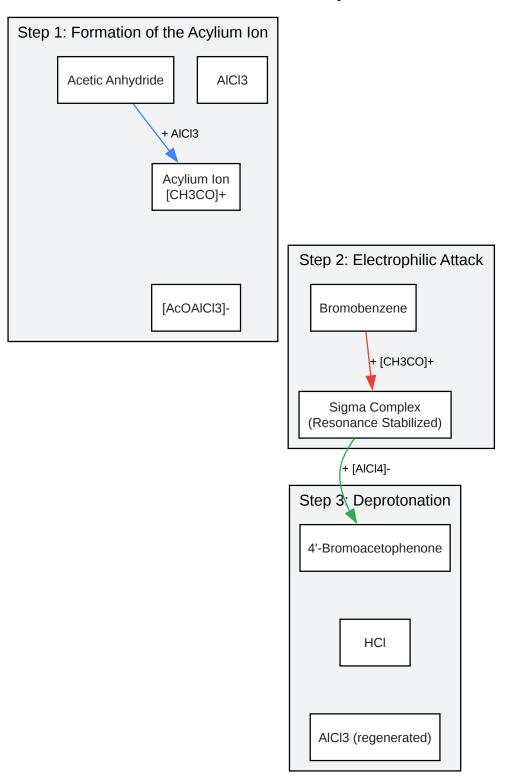
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Caption: Workflow for the synthesis and purification of **4'-Bromoacetophenone**.

Friedel-Crafts Acylation Mechanism



Mechanism of Friedel-Crafts Acylation



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Caption: The mechanism of Friedel-Crafts acylation for the synthesis of **4'-Bromoacetophenone**.

Conclusion

4'-Bromoacetophenone is a commercially significant chemical intermediate with well-defined properties and established synthetic routes. Its versatile structure allows for its use in the synthesis of a multitude of more complex molecules, particularly in the pharmaceutical industry. The information provided in this guide serves as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering a solid foundation for the safe and effective handling and application of this compound.

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